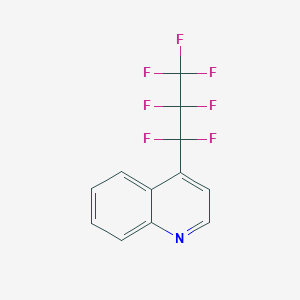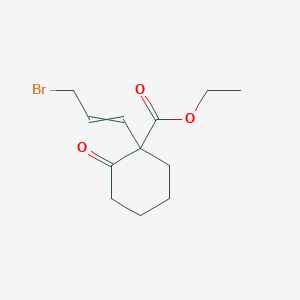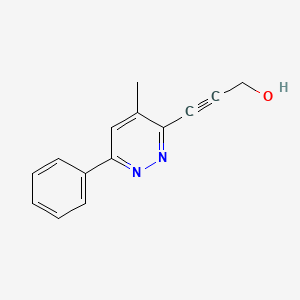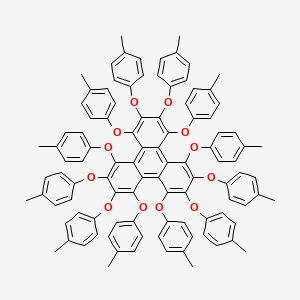
Dodecakis(4-methylphenoxy)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecakis(4-methylphenoxy)triphenylene is a complex organic compound belonging to the class of triphenylene derivatives. Triphenylene is a polycyclic aromatic hydrocarbon known for its discotic liquid crystalline properties, making it a significant molecule in the field of organic electronics and materials science. The addition of twelve 4-methylphenoxy groups to the triphenylene core enhances its solubility and modifies its electronic properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecakis(4-methylphenoxy)triphenylene typically involves the following steps:
Oxidative Cyclization: The triphenylene core can be synthesized through oxidative cyclization reactions such as the Scholl reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dodecakis(4-methylphenoxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Functionalized triphenylene derivatives with various substituents.
Scientific Research Applications
Dodecakis(4-methylphenoxy)triphenylene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of dodecakis(4-methylphenoxy)triphenylene involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the self-assembly of the compound into ordered structures, which is crucial for its function in electronic and photonic applications. The pathways involved include the formation of columnar mesophases and the promotion of charge transport through π-stacked arrays .
Comparison with Similar Compounds
Similar Compounds
Hexakis(4-methylphenoxy)triphenylene: A similar compound with six 4-methylphenoxy groups, exhibiting similar but less pronounced properties.
Octakis(4-methylphenoxy)triphenylene: Another derivative with eight 4-methylphenoxy groups, offering intermediate properties between hexakis and dodecakis derivatives.
Uniqueness
Dodecakis(4-methylphenoxy)triphenylene is unique due to its high degree of substitution, which enhances its solubility and modifies its electronic properties more significantly than its lower-substituted counterparts. This makes it particularly suitable for applications requiring high solubility and specific electronic characteristics .
Properties
CAS No. |
190504-59-7 |
|---|---|
Molecular Formula |
C102H84O12 |
Molecular Weight |
1501.7 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecakis(4-methylphenoxy)triphenylene |
InChI |
InChI=1S/C102H84O12/c1-61-13-37-73(38-14-61)103-91-85-86(92(104-74-39-15-62(2)16-40-74)98(110-80-51-27-68(8)28-52-80)97(91)109-79-49-25-67(7)26-50-79)88-90(96(108-78-47-23-66(6)24-48-78)102(114-84-59-35-72(12)36-60-84)101(113-83-57-33-71(11)34-58-83)94(88)106-76-43-19-64(4)20-44-76)89-87(85)93(105-75-41-17-63(3)18-42-75)99(111-81-53-29-69(9)30-54-81)100(112-82-55-31-70(10)32-56-82)95(89)107-77-45-21-65(5)22-46-77/h13-60H,1-12H3 |
InChI Key |
AXPIQJFCQVFNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=C(C3=C4C(=C5C(=C32)C(=C(C(=C5OC6=CC=C(C=C6)C)OC7=CC=C(C=C7)C)OC8=CC=C(C=C8)C)OC9=CC=C(C=C9)C)C(=C(C(=C4OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C)OC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


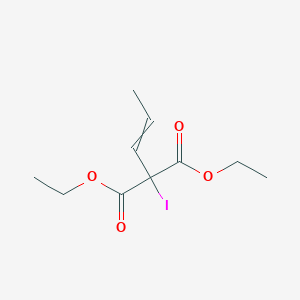
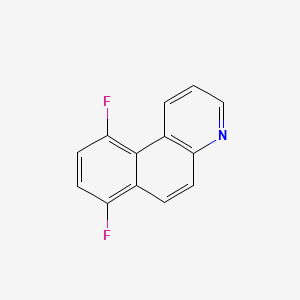

![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
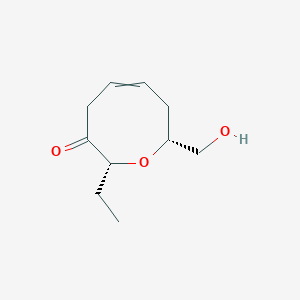

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
